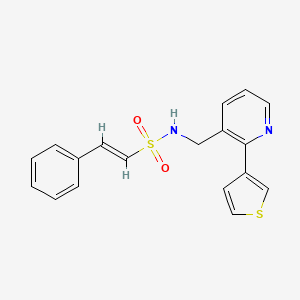

(E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide

Descripción general

Descripción

(E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide is an organic compound characterized by its complex structure, which includes a phenyl group, a thiophene ring, and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Ethenesulfonamide Backbone: This can be achieved by reacting a suitable phenyl ethenesulfonyl chloride with an amine derivative.

Introduction of the Pyridine and Thiophene Rings: The pyridine and thiophene rings can be introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods: For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

Catalyst Optimization: Using more efficient or recyclable catalysts.

Process Intensification: Employing continuous flow reactors to enhance reaction rates and product purity.

Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the ethenesulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions such as acidic or basic environments.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

Catalysis: It may be used as a ligand in metal-catalyzed reactions.

Biology and Medicine:

Drug Development:

Biological Probes: Used in studying biological pathways and interactions.

Industry:

Materials Science: Potential use in creating novel materials with specific electronic or photonic properties.

Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of (E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide: Similar structure but with a thiophene ring at a different position.

(E)-2-phenyl-N-((2-(furan-3-yl)pyridin-3-yl)methyl)ethenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness:

Structural Diversity: The combination of phenyl, thiophene, and pyridine rings in (E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide provides a unique scaffold for chemical modifications.

Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Actividad Biológica

(E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 356.5 g/mol. The structure features a phenyl group, a thiophenyl moiety, and a pyridine ring, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 2035005-07-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain biphenyl derivatives demonstrate potent antiproliferative effects with IC50 values ranging from 19.41 µM to 29.27 µM against human tumor cell lines .

The mechanisms by which this compound exerts its anticancer effects may include:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Research indicates that these compounds can block the cell cycle at various phases, particularly the S-phase, which is crucial for DNA synthesis and replication .

- DNA Interaction : The ability to bind to DNA has been observed in related compounds, suggesting that this compound may also interact with DNA, leading to cytotoxic effects .

Case Studies

A study evaluating the biological activity of similar compounds found that they exhibited not only anticancer properties but also low cytotoxicity towards normal human cells, indicating a favorable therapeutic index . Another investigation into the structure–activity relationship (SAR) of these compounds revealed that modifications in the thiophenyl or pyridine groups significantly influenced their anticancer efficacy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of (E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide as a promising candidate in anticancer drug development. Its structural features allow it to interact with specific biological targets associated with cancer cell proliferation. For instance, the compound has shown efficacy in inhibiting certain kinases involved in tumor growth, making it a subject of interest for further optimization and testing in preclinical models .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary in vitro assays indicate that it exhibits activity against various bacterial strains, suggesting its potential use as an antibiotic agent. The incorporation of thiophene and pyridine moieties is believed to enhance its bioactivity by facilitating better interaction with microbial targets .

Material Science

2.1 Organic Electronics

In the realm of material science, this compound has been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as a hole transport material, contributing to the efficiency and stability of OLED devices .

2.2 Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells. Research is ongoing to evaluate its performance in solar energy applications, focusing on optimizing its photophysical properties for enhanced light absorption and charge mobility .

Biological Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, specifically targeting proteases that play critical roles in various diseases, including viral infections. Its mechanism of action involves non-covalent interactions that can effectively inhibit enzyme activity, making it a valuable tool for understanding enzyme function and developing therapeutic agents .

3.2 Molecular Probes

Furthermore, this compound is being explored as a molecular probe in biological research. Its fluorescent properties can be leveraged to visualize cellular processes and track biomolecular interactions in real-time, providing insights into cellular dynamics and disease mechanisms .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and Heck-type cross-coupling. For example:

Prepare the pyridine-thiophene intermediate by reacting 2-(thiophen-3-yl)pyridine-3-carbaldehyde with a benzylamine derivative.

Couple the intermediate with (E)-2-phenylvinylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM).

- Key Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst (e.g., Pd(OAc)₂ for cross-coupling). Yields range from 45–75% depending on purity of intermediates .

- Data Table :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-(thiophen-3-yl)pyridine-3-carbaldehyde, benzylamine | Et₃N, DCM, RT | 65% |

| 2 | (E)-2-phenylvinylsulfonyl chloride | Pd(OAc)₂, DMF, 80°C | 58% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- 1H NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for trans-vinyl protons). Peaks at δ 6.8–7.5 ppm verify aromatic thiophene/pyridine protons .

- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₂₀H₁₇N₂O₂S₂).

- IR : Sulfonamide S=O stretches at ~1150 and 1350 cm⁻¹ .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7).

- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%). Replicate experiments ≥3 times to ensure statistical significance .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

- Methodological Answer :

- Grow single crystals via slow evaporation (solvent: MeOH/EtOAc).

- Refine data using SHELXL . Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/1°.

- Critical Findings : Confirm (E)-configuration via C=C bond geometry and analyze hydrogen bonds (e.g., sulfonamide NH⋯O=S) for stability .

Q. What strategies optimize the compound’s synthetic yield when scaling up?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) for cross-coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. NMP) to enhance solubility.

- Workflow : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .

Q. How do structural modifications (e.g., substituents on phenyl/thiophene) affect biological activity?

- Methodological Answer :

- SAR Study : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.

- Data Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values in target assays. For example:

| Substituent | σ Value | IC₅₀ (μM) |

|---|---|---|

| -OCH₃ | -0.27 | 12.3 |

| -CF₃ | +0.54 | 5.8 |

- Conclusion : Electron-withdrawing groups enhance potency due to increased electrophilicity .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Troubleshooting Steps :

Verify compound stability in assay buffers (HPLC purity post-assay).

Check for off-target interactions via proteome-wide profiling.

Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences; normalize data to [ATP] = 1 mM .

Propiedades

IUPAC Name |

(E)-2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-13-16-7-4-10-19-18(16)17-8-11-23-14-17/h1-12,14,20H,13H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXCHCKNKZHPKU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.